Levoxadrol Levoxadrol Levoxadrol is an inhibitor of the phencyclidine (PCP) receptor. It acts by producing morphine-like antinociception and sedation, relieving pain without the loss of consciousness.
Brand Name: Vulcanchem
CAS No.: 4792-18-1
VCID: VC0533010
InChI: InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1
SMILES: C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

Levoxadrol

CAS No.: 4792-18-1

Cat. No.: VC0533010

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Levoxadrol - 4792-18-1

Specification

CAS No. 4792-18-1
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name (2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine
Standard InChI InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1
Standard InChI Key HGKAMARNFGKMLC-MOPGFXCFSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Levoxadrol, chemically designated as (2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine hydrochloride, has a molecular formula of C20H24ClNO2\text{C}_{20}\text{H}_{24}\text{ClNO}_2 and a molecular weight of 345.9 g/mol . Its stereochemistry is defined by the (2R,4R) configuration, which distinguishes it from dexoxadrol, the (4S,6S) enantiomer . The compound’s hydrochloride form enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO), though it remains stable under recommended storage conditions (−20°C for long-term preservation).

Table 1: Key Chemical Properties of Levoxadrol Hydrochloride

PropertyValue
CAS Number23257-58-1 (hydrochloride)
IUPAC Name(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine hydrochloride
Molecular FormulaC20H24ClNO2\text{C}_{20}\text{H}_{24}\text{ClNO}_2
Molecular Weight345.9 g/mol
SolubilitySoluble in DMSO
Boiling Point (Predicted)441.9±45.0 °C
pKa (Predicted)9.57±0.10

Pharmacological Profile and Receptor Interactions

Levoxadrol’s pharmacological significance stems from its stereospecific binding to PCP receptors, a class of ligand-gated ion channels associated with NMDA receptor antagonism. While dexoxadrol demonstrates high affinity for PCP receptors (EC5030nM\text{EC}_{50} \approx 30 \, \text{nM}), levoxadrol’s binding potency is markedly lower, with an EC50\text{EC}_{50} exceeding 1 µM in rat and pigeon brain membranes . This enantiomeric disparity underscores the critical role of stereochemistry in receptor engagement.

Differential Effects on PCP and Sigma Receptors

In comparative studies, levoxadrol and dexoxadrol exhibit divergent affinities for sigma receptors. Both enantiomers bind to sigma receptors with nearly equal potency (EC50100nM\text{EC}_{50} \approx 100 \, \text{nM}), suggesting that their stereochemical differences primarily influence PCP receptor interactions rather than sigma receptor activity . This dichotomy has been leveraged to dissect the contributions of PCP and sigma receptors to behavioral and physiological outcomes.

Research Findings: Behavioral and Physiological Effects

Neuroendocrine Activation

Levoxadrol’s influence on the hypothalamic-pituitary-adrenal (HPA) axis further differentiates it from dexoxadrol. In rats, dexoxadrol (10 mg/kg) increases plasma adrenocorticotropin (ACTH) and corticosterone levels by 300% and 200%, respectively, whereas levoxadrol (20 mg/kg) elicits no significant response . This stereospecificity parallels the compounds’ PCP receptor binding profiles, implicating NMDA receptor modulation in HPA axis stimulation .

Stereochemical Considerations in Receptor Binding

The (2R,4R) configuration of levoxadrol disrupts its complementarity with the PCP receptor’s binding pocket, which preferentially accommodates the (4S,6S) conformation of dexoxadrol . X-ray crystallography confirms that dexoxadrol’s stereochemistry enables optimal hydrophobic interactions with receptor residues, while levoxadrol’s orientation introduces steric clashes that reduce binding stability . This structural insight explains the 80-fold difference in inhibitory potency between the enantiomers in displacing 3H^3\text{H}-PCP from brain membranes .

Comparative Studies with Other NMDA Antagonists

Levoxadrol vs. MK-801 and Phencyclidine

MK-801, a non-competitive NMDA antagonist, shares dexoxadrol’s hyperthermic effects but operates through distinct kinetic mechanisms. Unlike dexoxadrol, which exhibits rapid receptor dissociation, MK-801’s prolonged channel block results in sustained hyperthermia (ΔT=+2.0C\Delta T = +2.0^\circ \text{C} at 1.2 mg/kg) . Phencyclidine, despite its structural similarities, induces hypothermia (ΔT=3.0C\Delta T = -3.0^\circ \text{C} at 20 mg/kg), highlighting the functional diversity of PCP receptor ligands .

Table 2: Comparative Effects of NMDA Receptor Ligands on Body Temperature

CompoundDose (mg/kg)Effect on Temperature (ΔC\Delta^\circ \text{C})Receptor Affinity (PCP EC50\text{EC}_{50})
Levoxadrol400.0±0.20.0 \pm 0.2>1μM>1 \, \mu\text{M}
Dexoxadrol20+1.5±0.3+1.5 \pm 0.330nM30 \, \text{nM}
MK-8011.2+2.0±0.4+2.0 \pm 0.45nM5 \, \text{nM}
Phencyclidine203.0±0.5-3.0 \pm 0.580nM80 \, \text{nM}

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator